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molecular formula C16H29FOSn B8295015 5-Fluoro-2-tri-n-butylstannylfuran

5-Fluoro-2-tri-n-butylstannylfuran

Cat. No. B8295015
M. Wt: 375.1 g/mol
InChI Key: SGCNEORZVCLMRH-UHFFFAOYSA-N
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Patent
US07417049B2

Procedure details

5-Bromo-2-furoic acid (300 mg, 1.57 mmol) and sodium bicarbonate (316 mg, 3.76 mmol) was stirred in 3.5 mL of pentane/water (2:5) at room temperature for 5 minutes. 1-Chloromethyl-4-fluoro-1,4-diazobicyclo[2.2.2]octane bis-(tetrafluoroborate (“Selectfluor®”) (668 mg, 1.88 mmol) was added, and the mixture was stirred for another hour at room temperature. The pentane layer containing 5-bromo-2-fluorofuran was separated from the mixture, dried (MgSO4), and used for next step directly. The pentane solution of 5-bromo-2-fluorofuran was diluted with 3 mL of anhydrous ether, and cooled to −78° C. under nitrogen. n-Butyllithium (1.6M, 0.25 mL, 0.39 mmol) was added, and the solution was stirred at −78° C. for 10 minutes. Tri-n-butylstannyl chloride (127 mg, 0.39 mmol) then was added, and the solution was allowed to warm to room temperature, and stirred for another 20 minutes. The mixture was quenched and washed with 1N sodium hydroxide, then the organic layer was separated, dried through MgSO4, and filtered, and then the solvent was evaporated to give the sub-title compound (155 mg) as a brown oil which was used without further purification for the next step.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step One
Name
pentane water
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-Chloromethyl-4-fluoro-1,4-diazobicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
668 mg
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Tri-n-butylstannyl chloride
Quantity
127 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrC1OC(C(O)=O)=CC=1.C(=O)(O)[O-].[Na+].F[B-](F)(F)F.Br[C:21]1[O:25][C:24]([F:26])=[CH:23][CH:22]=1.C([Li])CCC.[CH2:32]([Sn:36](Cl)([CH2:41][CH2:42][CH2:43][CH3:44])[CH2:37][CH2:38][CH2:39][CH3:40])[CH2:33][CH2:34][CH3:35]>CCCCC.O.CCCCC>[F:26][C:24]1[O:25][C:21]([Sn:36]([CH2:37][CH2:38][CH2:39][CH3:40])([CH2:41][CH2:42][CH2:43][CH3:44])[CH2:32][CH2:33][CH2:34][CH3:35])=[CH:22][CH:23]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Name
Quantity
316 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
pentane water
Quantity
3.5 mL
Type
solvent
Smiles
CCCCC.O
Step Two
Name
1-Chloromethyl-4-fluoro-1,4-diazobicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
668 mg
Type
reactant
Smiles
F[B-](F)(F)F
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Tri-n-butylstannyl chloride
Quantity
127 mg
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(O1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for another hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated from the mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
ADDITION
Type
ADDITION
Details
The pentane solution of 5-bromo-2-fluorofuran was diluted with 3 mL of anhydrous ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C. under nitrogen
STIRRING
Type
STIRRING
Details
the solution was stirred at −78° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for another 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched
WASH
Type
WASH
Details
washed with 1N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried through MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(O1)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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